molecular formula C18H14BrClO4 B11661557 Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11661557
M. Wt: 409.7 g/mol
InChI Key: KOGDEMSPZVVTJS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C18H14BrClO4 and a molecular weight of 409.67 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the etherification process. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The presence of the bromine and chlorobenzyl groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

These compounds share similar structural features but differ in the position of the chlorobenzyl group or the ester group. The uniqueness of methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H14BrClO4

Molecular Weight

409.7 g/mol

IUPAC Name

methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H14BrClO4/c1-10-17(18(21)22-2)13-7-16(14(19)8-15(13)24-10)23-9-11-4-3-5-12(20)6-11/h3-8H,9H2,1-2H3

InChI Key

KOGDEMSPZVVTJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)Cl)C(=O)OC

Origin of Product

United States

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